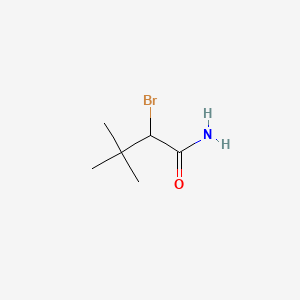

2-Bromo-3,3-dimethylbutanamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-6(2,3)4(7)5(8)9/h4H,1-3H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXPZSSUCGOIHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947981 | |

| Record name | 2-Bromo-3,3-dimethylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25117-56-0 | |

| Record name | Butyramide, 2-bromo-3,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025117560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3,3-dimethylbutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3,3-dimethylbutanamide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 2-Bromo-3,3-dimethylbutanamide, a valuable intermediate in organic synthesis and drug development. The document delves into two primary, robust methodologies: the Hell-Volhard-Zelinsky (HVZ) reaction followed by amidation, and the direct α-bromination of 3,3-dimethylbutanamide. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and critical safety considerations. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic process.

Introduction

2-Bromo-3,3-dimethylbutanamide is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive bromine atom at the α-position to a carbonyl group, makes it a versatile precursor for a variety of nucleophilic substitution reactions. The strategic placement of the bulky tert-butyl group also offers unique steric and electronic properties to target molecules. This guide will explore the most reliable and practical methods for its laboratory-scale synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-3,3-dimethylbutanamide is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂BrNO | [1] |

| Molecular Weight | 194.07 g/mol | [1] |

| IUPAC Name | 2-bromo-3,3-dimethylbutanamide | [1] |

| CAS Number | 25117-56-0 | [1] |

| Appearance | Solid (predicted) | |

| XLogP3 | 1.7 | [1] |

Synthetic Strategies

Two principal synthetic routes are discussed in this guide. The choice of method will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Diagram of Synthetic Pathways

Caption: Overview of the two primary synthetic routes to 2-Bromo-3,3-dimethylbutanamide.

Route 1: Hell-Volhard-Zelinsky Reaction and Subsequent Amidation

This classical and robust two-step approach first involves the α-bromination of 3,3-dimethylbutanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to yield the corresponding acyl bromide, which is then amidated.

Part A: Synthesis of 2-Bromo-3,3-dimethylbutanoyl Bromide via Hell-Volhard-Zelinsky Reaction

The HVZ reaction is a well-established method for the α-halogenation of carboxylic acids.[2][3][4][5] The reaction is initiated by converting the carboxylic acid into an acyl bromide using a phosphorus halide, such as phosphorus tribromide (PBr₃). The acyl bromide then tautomerizes to its enol form, which readily undergoes electrophilic attack by bromine at the α-position.[3][4][5]

Reaction Workflow

Caption: Step-by-step workflow for the Hell-Volhard-Zelinsky reaction.

Experimental Protocol:

-

Materials:

-

3,3-Dimethylbutanoic acid

-

Red phosphorus or phosphorus tribromide (PBr₃)

-

Bromine (Br₂)

-

Anhydrous dichloromethane (DCM) (optional, as solvent)

-

-

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser connected to a gas trap (containing aqueous sodium bisulfite solution), and a dropping funnel, add 3,3-dimethylbutanoic acid (1.0 eq).

-

Add a catalytic amount of red phosphorus (e.g., 0.1 eq) or phosphorus tribromide (e.g., 0.3 eq).

-

Carefully add bromine (1.1 eq) dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition, potentially using an ice bath.[6]

-

After the addition is complete, gently heat the reaction mixture to reflux (approximately 80-100°C) for several hours, or until the reaction is complete as monitored by TLC or GC.[2]

-

Cool the reaction mixture to room temperature.

-

The crude 2-bromo-3,3-dimethylbutanoyl bromide can be purified by vacuum distillation.[6]

-

Part B: Amidation of 2-Bromo-3,3-dimethylbutanoyl Bromide

The resulting acyl bromide is a highly reactive intermediate that can be readily converted to the corresponding amide by reaction with ammonia.

Experimental Protocol:

-

Materials:

-

2-Bromo-3,3-dimethylbutanoyl bromide

-

Aqueous ammonia (e.g., 28% solution)

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

-

Procedure:

-

Dissolve the crude 2-bromo-3,3-dimethylbutanoyl bromide in a suitable anhydrous solvent (e.g., diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add an excess of cold aqueous ammonia dropwise with vigorous stirring. The amide will precipitate as a solid.

-

After the addition is complete, continue stirring for an additional hour at room temperature.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any ammonium bromide salts.[7]

-

The crude 2-Bromo-3,3-dimethylbutanamide can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Route 2: Direct α-Bromination of 3,3-dimethylbutanamide

This method offers a more direct approach, avoiding the synthesis of the carboxylic acid intermediate if the starting amide is readily available. The α-bromination of amides can be achieved using N-bromosuccinimide (NBS), a convenient and selective brominating agent for the α-position of carbonyl compounds.[8] The reaction can proceed via a radical pathway or under acid catalysis.[8]

Synthesis of the Starting Material: 3,3-dimethylbutanamide

If not commercially available, 3,3-dimethylbutanamide can be prepared from 3,3-dimethylbutanoyl chloride.

Experimental Protocol:

-

Materials:

-

3,3-Dimethylbutanoyl chloride

-

Aqueous ammonia (e.g., 28% solution)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

In a round-bottom flask, cool a solution of aqueous ammonia in an ice bath.

-

Slowly add a solution of 3,3-dimethylbutanoyl chloride in DCM dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 3,3-dimethylbutanamide.

-

α-Bromination using N-Bromosuccinimide (NBS)

Reaction Workflow

Caption: Step-by-step workflow for the direct α-bromination using NBS.

Experimental Protocol:

-

Materials:

-

3,3-dimethylbutanamide

-

N-bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or acetonitrile as solvent

-

Azobisisobutyronitrile (AIBN) as a radical initiator or a catalytic amount of sulfuric acid

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3-dimethylbutanamide (1.0 eq) in a suitable solvent (e.g., CCl₄ for radical conditions, acetonitrile for acid-catalyzed).

-

Add N-bromosuccinimide (1.1 eq).

-

For radical-initiated bromination, add a catalytic amount of AIBN. For acid-catalyzed bromination, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.

-

Safety and Handling

Hazard Identification:

-

2-Bromo-3,3-dimethylbutanamide: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Phosphorus Tribromide: Corrosive and reacts violently with water. Handle with extreme care in a fume hood.

-

N-Bromosuccinimide: Irritant. Avoid inhalation and contact with skin and eyes.

-

3,3-Dimethylbutanoyl chloride: Flammable liquid and vapor. Causes severe skin burns and eye damage.[9]

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.

-

When handling volatile and toxic reagents like bromine and PBr₃, work exclusively in a certified chemical fume hood.

Waste Disposal:

-

All organic waste should be collected in a designated, labeled container.

-

Aqueous waste containing bromine or other hazardous materials should be neutralized and disposed of according to institutional safety guidelines.

-

Solid waste, such as succinimide, should be disposed of in a designated solid waste container.

Conclusion

The synthesis of 2-Bromo-3,3-dimethylbutanamide can be effectively achieved through two primary routes. The Hell-Volhard-Zelinsky reaction of 3,3-dimethylbutanoic acid followed by amidation is a reliable, albeit multi-step, process. The direct α-bromination of 3,3-dimethylbutanamide using NBS offers a more streamlined approach, provided the starting amide is accessible. The choice of synthetic strategy should be guided by the availability of starting materials, reaction scale, and the specific capabilities of the laboratory. Adherence to strict safety protocols is paramount when handling the hazardous reagents involved in these syntheses. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to successfully synthesize this valuable chemical intermediate.

References

-

ACS Publications. Organocatalytic Enantioselective α-Bromination of Aldehydes with N-Bromosuccinimide. The Journal of Organic Chemistry. [Link][11]

-

Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link][12]

-

Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link][13]

-

Royal Society of Chemistry. NBS-mediated C(sp3)–H amidation of N,N-dimethylamides with N-acyloxyamides. [Link][14]

-

International Atomic Energy Agency. Management of Alpha-Contaminated Wastes. [Link][16]

-

Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link][5]

-

PrepChem.com. Preparation of 2-bromo-3-methylbutanoyl bromide. [Link][6]

-

Organic Syntheses. tert-Butyl ((1R)-1-(4-(benzyloxy)phenyl)-2-bromo-2-nitroethyl)carbamate. [Link][19]

-

Google Patents. Process for the preparation of 3,3-dimethylbutanal. [20]

-

Google Patents. Method for synthesizing 3,3-dimethylbutyrylchloride. [21]

-

PubChem. 2-Bromo-3,3-dimethyl-N-phenylbutanamide. [Link][22]

-

International Atomic Energy Agency. IAEA Safety Standards Regulations for the Safe Transport of Radioactive Material. [Link][24]

-

International Atomic Energy Agency. Safe Handling of Radionuclides. [Link]

Sources

- 1. 2-Bromo-3,3-dimethylbutanamide | C6H12BrNO | CID 3015203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. 3,3-Dimethylbutanoyl chloride | C6H11ClO | CID 81514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. NBS-mediated C(sp3)–H amidation of N,N-dimethylamides with N-acyloxyamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. 3,3-Dimethylbutanamide | C6H13NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 16. iaea.org [iaea.org]

- 17. Butanamide, 3,3-dimethyl- [webbook.nist.gov]

- 18. 2-Bromo-3-methylbutanamide | C5H10BrNO | CID 344884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 21. CN101570477A - Method for synthesizing 3,3-dimethylbutyrylchloride - Google Patents [patents.google.com]

- 22. 2-Bromo-3,3-dimethyl-N-phenylbutanamide | C12H16BrNO | CID 95312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 24. www-pub.iaea.org [www-pub.iaea.org]

An In-Depth Technical Guide to the Structural Analysis of 2-Bromo-3,3-dimethylbutanamide

This guide provides a comprehensive technical analysis of the structural elucidation of 2-bromo-3,3-dimethylbutanamide, a halogenated amide with potential applications in organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in the field, this document delves into the core spectroscopic techniques required for unambiguous characterization, supported by detailed experimental protocols and theoretical explanations.

Introduction: The Significance of α-Haloamides

α-Haloamides are a class of organic compounds that serve as versatile building blocks in synthetic chemistry. The presence of a halogen atom on the carbon adjacent to the carbonyl group introduces a reactive site, making these compounds valuable precursors for the synthesis of more complex molecules, including α-amino amides, which are fundamental units in peptides and proteins. Their utility extends to the formation of various heterocyclic compounds and as electrophiles in transition metal-catalyzed cross-coupling reactions. The precise structural characterization of these molecules is paramount to understanding their reactivity and ensuring the desired outcomes in synthetic pathways. This guide focuses on 2-bromo-3,3-dimethylbutanamide, a representative α-bromoamide, to illustrate a systematic approach to its structural verification.

Synthesis of 2-Bromo-3,3-dimethylbutanamide

A common and effective method for the synthesis of α-bromoamides is through the bromination of the corresponding amide. A well-established route for the α-bromination of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This reaction can be adapted for the synthesis of 2-bromo-3,3-dimethylbutanamide from 3,3-dimethylbutanamide. The reaction proceeds by converting the carboxylic acid to an acyl halide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine at the α-position.[2] While the classical HVZ reaction targets carboxylic acids, modifications can be employed to achieve the α-bromination of amides.

Experimental Protocol: Synthesis via Modified Hell-Volhard-Zelinsky Reaction

-

Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place 3,3-dimethylbutanamide and a catalytic amount of red phosphorus.

-

Reaction Setup: The flask is placed under a nitrogen atmosphere.

-

Addition of Bromine: Slowly add elemental bromine (Br₂) dropwise from the dropping funnel at room temperature with constant stirring. An exothermic reaction may be observed.

-

Reaction Progression: After the addition is complete, the reaction mixture is gently heated to reflux for several hours to ensure complete α-bromination. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. Excess bromine is carefully quenched, for instance, with a solution of sodium thiosulfate.

-

Extraction and Purification: The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 2-bromo-3,3-dimethylbutanamide.

Spectroscopic Structural Elucidation

The definitive structural confirmation of 2-bromo-3,3-dimethylbutanamide relies on a combination of spectroscopic techniques. This section details the predicted data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with a thorough interpretation of the expected spectral features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of 2-bromo-3,3-dimethylbutanamide is summarized in the table below.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | Broad Singlet | 1H | Amide NH (a) |

| ~6.8 | Broad Singlet | 1H | Amide NH (b) |

| ~4.3 | Singlet | 1H | CH -Br |

| ~1.1 | Singlet | 9H | -C(CH ₃)₃ |

Analysis and Interpretation:

-

Amide Protons (-NH₂): The two protons of the primary amide group are expected to appear as two distinct broad singlets at approximately 7.3 and 6.8 ppm. Their broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. Their diastereotopic nature, arising from restricted rotation around the C-N bond, leads to separate signals.

-

Methine Proton (-CHBr): The single proton on the carbon bearing the bromine atom is predicted to resonate as a singlet around 4.3 ppm. The downfield shift is a direct consequence of the deshielding effect of the electronegative bromine atom and the adjacent carbonyl group. The absence of adjacent protons results in a singlet multiplicity.

-

tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet at approximately 1.1 ppm. The high degree of symmetry in the tert-butyl group results in a single, intense signal.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The predicted ¹³C NMR spectrum is detailed below.

| Predicted Chemical Shift (ppm) | Assignment |

| ~172 | C =O (Amide Carbonyl) |

| ~55 | C H-Br |

| ~35 | C (CH₃)₃ (Quaternary Carbon) |

| ~27 | -C(C H₃)₃ |

Analysis and Interpretation:

-

Carbonyl Carbon (C=O): The carbon of the amide carbonyl group is the most deshielded, with a predicted chemical shift of around 172 ppm.

-

Alpha-Carbon (CH-Br): The carbon directly attached to the bromine atom is expected to appear at approximately 55 ppm. The electronegativity of the bromine atom causes a significant downfield shift.

-

Quaternary Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group is predicted to resonate at about 35 ppm.

-

tert-Butyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group will give a single signal at around 27 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400-3200 | N-H Stretch (Amide) | Strong, Broad |

| ~2960 | C-H Stretch (Aliphatic) | Strong |

| ~1680 | C=O Stretch (Amide I band) | Strong |

| ~1620 | N-H Bend (Amide II band) | Moderate |

| ~650 | C-Br Stretch | Moderate |

Analysis and Interpretation:

-

N-H Stretching: The presence of a primary amide is indicated by two strong, broad absorption bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretching: A strong absorption around 2960 cm⁻¹ is characteristic of the C-H stretching vibrations of the aliphatic tert-butyl and methine groups.

-

Amide I Band (C=O Stretching): A very strong and sharp absorption peak at approximately 1680 cm⁻¹ is a hallmark of the C=O stretching vibration in an amide.

-

Amide II Band (N-H Bending): A moderate intensity band around 1620 cm⁻¹ arises from the N-H bending vibration.

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the fingerprint region, at approximately 650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

| m/z | Proposed Fragment | Significance |

| 193/195 | [M]⁺ | Molecular ion peak (presence of Br isotopes) |

| 178/180 | [M - CH₃]⁺ | Loss of a methyl group |

| 136/138 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group |

| 114 | [C₄H₉CO]⁺ | Cleavage of the C-Br bond |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation (often a base peak) |

Analysis and Interpretation:

-

Molecular Ion Peak: The mass spectrum will exhibit a characteristic pair of molecular ion peaks at m/z 193 and 195 with an approximate 1:1 intensity ratio, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern: Key fragmentation pathways are expected to involve the loss of a methyl radical ([M - 15]⁺), the loss of the tert-butyl group ([M - 57]⁺), and cleavage of the C-Br bond. The formation of the stable tert-butyl cation at m/z 57 is highly probable and may appear as the base peak in the spectrum.

Experimental Workflow and Data Visualization

A logical workflow for the structural analysis of 2-bromo-3,3-dimethylbutanamide is essential for a systematic and efficient characterization.

Sources

A Predictive Guide to the Spectroscopic Characterization of 2-Bromo-3,3-dimethylbutanamide

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-bromo-3,3-dimethylbutanamide (C₆H₁₂BrNO). In the absence of publicly available experimental spectra, this document leverages foundational principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral characteristics. By examining the influence of its distinct functional groups—a primary amide, a sterically hindered tert-butyl group, and a bromine atom on a chiral center—we construct a comprehensive and scientifically grounded spectroscopic profile. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of halogenated amide compounds, providing a robust framework for interpreting future experimental data.

Introduction: The Structural Significance of 2-Bromo-3,3-dimethylbutanamide

2-Bromo-3,3-dimethylbutanamide is a halogenated amide of interest in synthetic organic chemistry and drug discovery. Its structure, confirmed by its IUPAC name and CAS number 25117-56-0, presents a unique combination of functionalities that are expected to yield a distinct spectroscopic fingerprint.[1] The presence of a bulky tert-butyl group adjacent to a stereocenter bearing a bromine atom introduces significant steric hindrance, which can influence reaction pathways and molecular conformations. The primary amide group provides sites for hydrogen bonding and potential biological activity.

Accurate structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor. This guide will provide a detailed, predictive exploration of the ¹H NMR, ¹³C NMR, IR, and mass spectra of 2-bromo-3,3-dimethylbutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Our predictions for the ¹H and ¹³C NMR spectra of 2-bromo-3,3-dimethylbutanamide are based on established chemical shift principles and the analysis of related structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal four distinct signals corresponding to the four unique proton environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~ 1.1 - 1.3 | Singlet | 9H | (CH₃ )₃C- | The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a sharp singlet. |

| b | ~ 4.2 - 4.4 | Singlet | 1H | Br-CH -C(CH₃)₃ | The methine proton is deshielded by the adjacent electronegative bromine atom. Due to the absence of adjacent protons, it is expected to be a singlet. |

| c | ~ 5.5 - 6.5 | Broad Singlet | 1H | -C(=O)NH ₂ | The amide protons are typically deshielded and often appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. |

| d | ~ 6.5 - 7.5 | Broad Singlet | 1H | -C(=O)NH ₂ | The second amide proton may have a slightly different chemical shift due to restricted rotation around the C-N bond, though it is often observed as part of the same broad signal as the other amide proton. |

Experimental Workflow for ¹H NMR Spectroscopy

Caption: Workflow for obtaining a ¹H NMR spectrum.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four signals, corresponding to the four distinct carbon environments.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~ 25 - 30 | (C H₃)₃C- | The three equivalent methyl carbons of the tert-butyl group are in the aliphatic region. |

| 2 | ~ 35 - 40 | (CH₃)₃C - | The quaternary carbon of the tert-butyl group is shielded relative to the other carbons in the backbone. |

| 3 | ~ 55 - 65 | Br-C H-C(CH₃)₃ | The methine carbon is significantly deshielded due to the direct attachment of the electronegative bromine atom. |

| 4 | ~ 170 - 175 | -C (=O)NH₂ | The carbonyl carbon of the amide is highly deshielded and appears in the characteristic downfield region for amides. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-bromo-3,3-dimethylbutanamide is predicted to show characteristic absorptions for the amide and alkyl halide moieties.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~ 3400 and ~3200 | N-H stretch | Primary Amide (-NH₂) | Primary amides typically show two distinct N-H stretching bands corresponding to asymmetric and symmetric stretching.[2][3] |

| ~ 2960 | C-H stretch | Alkyl (-CH, -CH₃) | Characteristic stretching vibrations for sp³ hybridized C-H bonds. |

| ~ 1650 - 1690 | C=O stretch (Amide I band) | Amide (-C(=O)NH₂) | The carbonyl stretch in primary amides is a strong, characteristic absorption. Its position can be influenced by hydrogen bonding.[2][4][5] |

| ~ 1600 - 1640 | N-H bend (Amide II band) | Amide (-C(=O)NH₂) | This band arises from the in-plane bending of the N-H bonds.[4][5] |

| ~ 1400 | C-N stretch | Amide (-C-N) | The stretching vibration of the carbon-nitrogen single bond.[2] |

| ~ 500 - 600 | C-Br stretch | Alkyl Bromide (-C-Br) | The carbon-bromine stretching vibration is typically found in the fingerprint region of the spectrum. |

Experimental Workflow for IR Spectroscopy (ATR)

Caption: Workflow for obtaining an IR spectrum using ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula of 2-bromo-3,3-dimethylbutanamide is C₆H₁₂BrNO. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[6] This will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

-

M⁺˙ peak (containing ⁷⁹Br): m/z = 193.01

-

(M+2)⁺˙ peak (containing ⁸¹Br): m/z = 195.01

The M⁺˙ and (M+2)⁺˙ peaks are expected to be of roughly equal intensity. The molecular ion peak itself may be weak or absent, which is common for aliphatic bromoalkanes.[7]

Predicted Fragmentation Pathways

The fragmentation of 2-bromo-3,3-dimethylbutanamide is likely to be initiated by ionization of a lone pair of electrons on the bromine or oxygen atom. Key predicted fragmentation pathways include:

-

Loss of Bromine: Cleavage of the C-Br bond, the weakest bond in the molecule, would result in the loss of a bromine radical (•Br) to form a carbocation at m/z 114. This is expected to be a significant fragmentation pathway.

-

Alpha-Cleavage: Cleavage of the C-C bond between the carbonyl group and the chiral carbon would lead to the formation of the [C(O)NH₂]⁺ ion at m/z 44.

-

McLafferty Rearrangement is not possible for this molecule as there are no gamma-hydrogens.

-

Cleavage of the tert-butyl group: Loss of a tert-butyl radical (•C(CH₃)₃) would result in a fragment ion [CH(Br)C(O)NH₂]⁺ with isotopic peaks at m/z 136 and 138.

-

Formation of the tert-butyl cation: Fragmentation could also lead to the formation of the stable tert-butyl cation, [C(CH₃)₃]⁺, at m/z 57.

Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathways for 2-bromo-3,3-dimethylbutanamide.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 2-bromo-3,3-dimethylbutanamide. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra are based on well-established principles and provide a detailed roadmap for the structural elucidation of this and related halogenated amide compounds. The provided workflows for data acquisition serve as a practical guide for researchers. It is our hope that this in-depth analysis will be a valuable tool for scientists in the field and will facilitate the interpretation of experimentally obtained data for this molecule in the future.

References

-

PubChem. 2-Bromo-3,3-dimethylbutanamide. National Center for Biotechnology Information. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

ResearchGate. Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl]. [Link]

-

ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

National Center for Biotechnology Information. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

-

YouTube. mass spectrum & fragmentation of 1-bromobutane. [Link]

Sources

- 1. 2-Bromo-3,3-dimethylbutanamide | C6H12BrNO | CID 3015203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solved After 2-bromo-3,3-dimethylbutane was reacted with | Chegg.com [chegg.com]

- 3. PubChemLite - 2-bromo-3,3-dimethylbutanamide (C6H12BrNO) [pubchemlite.lcsb.uni.lu]

- 4. Butane, 2-bromo-2,3-dimethyl- [webbook.nist.gov]

- 5. cymitquimica.com [cymitquimica.com]

- 6. scbt.com [scbt.com]

- 7. 2-Butanone, 1-bromo-3,3-dimethyl- [webbook.nist.gov]

reactivity of 2-Bromo-3,3-dimethylbutanamide

This outcome is favored when strong bases that promote rearrangement are avoided. For instance, using sodium carbonate instead of potassium hydroxide can switch the reaction pathway from rearrangement to direct substitution. [11]

Experimental Protocol 2: Direct Nucleophilic Substitution

This protocol is adapted from a procedure demonstrating non-rearranged product formation. [7]

-

Objective: To synthesize the non-rearranged amino amide product.

-

Materials: 2-Bromo-3,3-dimethylbutanamide, 1-cyclopentylpiperazine (or other secondary amine), sodium carbonate (Na₂CO₃), potassium iodide (KI), ethanol.

-

Procedure:

-

Suspend 2-Bromo-3,3-dimethylbutanamide (1.0 eq), the secondary amine (1.2 eq), solid sodium carbonate (2.0 eq), and a catalytic amount of potassium iodide in ethanol.

-

Heat the mixture to reflux and stir for 8-12 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product via column chromatography to isolate the direct substitution product.

-

-

Causality: The use of a weaker, heterogeneous base (Na₂CO₃) disfavors the rearrangement pathway. The α-lactam intermediate, if formed, is intercepted by the amine nucleophile at the α-carbon before it can rearrange, leading to the direct substitution product. [7]

Elimination (Dehydrobromination)

As a competing side reaction, particularly with strong, sterically hindered bases, elimination of HBr can occur to form an α,β-unsaturated amide. This has been observed as a significant side product even under conditions intended for substitution. [7]The bulky tert-butyl group can make the α-proton sterically accessible to a base, leading to an E2-type elimination.

Other Key Reactions

Amide Hydrolysis

Like most amides, 2-Bromo-3,3-dimethylbutanamide is relatively resistant to hydrolysis. However, under forcing acidic or basic conditions with prolonged heating, the amide bond can be cleaved. [8][9][10]

-

Acidic Hydrolysis: Refluxing with strong aqueous acid (e.g., H₂SO₄, HCl) will yield 2-bromo-3,3-dimethylbutanoic acid and an ammonium salt. [9]* Basic Hydrolysis: Refluxing with a strong aqueous base (e.g., NaOH) will produce the carboxylate salt (sodium 2-bromo-3,3-dimethylbutanoate) and ammonia. [9][11]

Summary and Application Outlook

The reactivity of 2-Bromo-3,3-dimethylbutanamide is dominated by the steric influence of its tert-butyl group, which obstructs the classic Sₙ2 pathway. This leads to a rich and condition-dependent chemistry, summarized below.

| Reaction Type | Reagents & Conditions | Major Product |

| Favorskii-like Rearrangement | Strong base (KOH), amine, heat (70°C) | Rearranged amino amide |

| Direct Substitution | Weak base (Na₂CO₃), amine, reflux | Non-rearranged amino amide |

| Elimination | Strong, hindered base | α,β-Unsaturated amide |

| Acid Hydrolysis | Strong acid (H₂SO₄), heat | 2-Bromo-3,3-dimethylbutanoic acid |

| Base Hydrolysis | Strong base (NaOH), heat | Sodium 2-bromo-3,3-dimethylbutanoate |

This molecule serves as a valuable building block for accessing sterically encumbered structures. The ability to selectively drive the reaction towards either rearranged or non-rearranged products by tuning the reaction conditions provides significant synthetic flexibility. These products, with their rigid and well-defined three-dimensional shapes, are of interest in medicinal chemistry and materials science where precise control of molecular architecture is paramount. The use of bromo-organic compounds remains a cornerstone of modern organic synthesis for creating complex molecular frameworks. [12][13]

References

-

NROChemistry. Favorskii Rearrangement. Available from: [Link]

-

Chemistry Steps. Amides Preparation and Reactions Summary. Available from: [Link]

-

Scribd. Favorskii Rearrangement Guide | PDF. Available from: [Link]

-

Chemist Wizards. Favorskii Rearrangement. Available from: [Link]

-

Taylor & Francis Online. Favorskii-Like Rearrangement of an Aliphatic α-Halo Amide. Available from: [Link]

-

Slideshare. Favorskii rearrangement----Sir Khalid (Organic) | PPT. Available from: [Link]

-

Chemistry LibreTexts. 21.7: Chemistry of Amides. (2022-09-24). Available from: [Link]

-

Save My Exams. Reactions of Amides. (2025-01-04). Available from: [Link]

-

YouTube. Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. (2023-10-06). Available from: [Link]

-

University of Calgary. Ch20 : Amide hydrolysis. Available from: [Link]

-

Al-Mustaqbal University College. The Substrate: Steric Effects in the SN2 Reaction. Available from: [Link]

-

ACS Publications. Steric Effects in SN2 Reactions. The Influence of Microsolvation | The Journal of Physical Chemistry A. Available from: [Link]

-

Chemistry Hall. SN1 vs SN2 Reactions: What Is Steric Hindrance?. (2019-09-21). Available from: [Link]

-

Filo. 2-Bromo-3,3-dimethylbutane on reaction with aqueous KOH yields X as the m... (2025-04-15). Available from: [Link]

-

Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available from: [Link]

-

PubMed Central (PMC). A real space picture of the role of steric effects in SN2 reactions. (2022-03-12). Available from: [Link]

-

PubChem. 2-Bromo-3,3-dimethylbutanamide | C6H12BrNO | CID 3015203. Available from: [Link]

-

Filo. What is the product of the reaction between 2-bromo-3,3-dimethylbutane an... (2025-06-27). Available from: [Link]

-

Brainly. [FREE] When 2-bromo-3,3-dimethylbutane is treated with K⁺ -OC(CH₃)₃, a single product T with the molecular formula -. (2020-02-04). Available from: [Link]

-

Homework.Study.com. Describe the reaction mechanism for 2-Bromo-3,3-dimethylbutane. Available from: [Link]

-

Pearson. The solvolysis of 2-bromo-3-methylbutane potentially can give sev.... (2024-04-21). Available from: [Link]

-

PubChemLite. 2-bromo-3,3-dimethylbutanamide (C6H12BrNO). Available from: [Link]

-

YouTube. 2-Bromo-3,3- dimethylbutane on reaction with aqueous KOH yields X as the major product. X is. (2021-11-07). Available from: [Link]

-

Doubtnut. The main product produced in the dehydrohalogenation of 2-bromo-3,3-dimethylbutane is. (2020-04-12). Available from: [Link]

-

Pearson. When 2-bromo-2,3-dimethylbutane reacts with a strong base, two al.... Available from: [Link]

-

NIST. 2-Bromo-3,3-dimethylbutane - the NIST WebBook. Available from: [Link]

-

Chemistry LibreTexts. 7.1: Nucleophilic Substitution Reaction Overview. (2021-12-15). Available from: [Link]

-

The Student Room. Nucleophillic Substitution - Help needed. (2009-02-21). Available from: [Link]

-

PubChem. 2-Bromo-3,3-dimethylbutanal | C6H11BrO | CID 11194665. Available from: [Link]

-

Carroll Collected. Determined Mechanism for the Formation of 2-bromo-3-methylbutane. Available from: [Link]

-

PrepChem.com. Preparation of 2-bromo-3-methylbutanoyl bromide. Available from: [Link]

-

OC-Asn-2012-13. Exercise 13: - Elimination reactions 1. When 3-bromo-2,2-dimethylbutane is heated with a dilute solution of sodium ethoxide in e. Available from: [Link]

-

Chegg.com. Solved After 2-bromo-3,3-dimethylbutane was reacted with. (2023-12-12). Available from: [Link]

-

SpectraBase. 2-Bromo-3,3-dimethylbutanal. Available from: [Link]

-

ResearchGate. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Request PDF. Available from: [Link]

-

Semantic Scholar. Use of Bromine and Bromo‐Organic Compounds in Organic Synthesis. (2016-08-01). Available from: [Link]

-

NC State University Libraries. 7.1 The Discovery of Nucleophilic Substitution Reactions. Available from: [Link]

-

PubMed. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016-06-22). Available from: [Link]

Sources

- 1. 2-Bromo-3,3-dimethylbutanamide | C6H12BrNO | CID 3015203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2-bromo-3,3-dimethylbutanamide (C6H12BrNO) [pubchemlite.lcsb.uni.lu]

- 3. The Substrate: Steric Effects in the SN2 Reaction [ns1.almerja.com]

- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 5. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]

- 6. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. savemyexams.com [savemyexams.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Management of 2-Bromo-3,3-dimethylbutanamide

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromo-3,3-dimethylbutanamide (CAS No. 25117-56-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the safe and effective use of this compound in a laboratory setting. The principles and procedures outlined herein are grounded in established safety standards and are intended to foster a proactive safety culture.

Section 1: Compound Identification and Hazard Profile

2-Bromo-3,3-dimethylbutanamide is an alpha-bromo amide, a class of compounds recognized for their utility in organic synthesis and potential biological activity. However, this utility is accompanied by significant health hazards that necessitate stringent safety precautions.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-bromo-3,3-dimethylbutanamide |

| CAS Number | 25117-56-0 |

| Molecular Formula | C₆H₁₂BrNO |

| Molecular Weight | 194.07 g/mol |

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Bromo-3,3-dimethylbutanamide is classified as:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.

Hazard Statement Summary:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The primary hazards associated with this compound are its irritant properties to the skin, eyes, and respiratory tract, as well as its acute oral toxicity. The presence of the alpha-bromo group makes the compound reactive and necessitates careful handling to avoid exposure.

Section 2: Risk Assessment and Exposure Control

A thorough risk assessment is paramount before commencing any work with 2-Bromo-3,3-dimethylbutanamide. The following hierarchy of controls should be implemented to minimize exposure.

Caption: Hierarchy of controls for managing risks associated with 2-Bromo-3,3-dimethylbutanamide.

Occupational Exposure Limits (OELs):

Specific OELs for 2-Bromo-3,3-dimethylbutanamide have not been established. In the absence of specific limits, it is prudent to handle this compound with a high degree of caution, assuming a low permissible exposure limit. For novel compounds with irritant and toxic properties, an exposure control banding approach is often adopted, placing it in a category that requires stringent containment.[1]

Engineering Controls:

-

Chemical Fume Hood: All handling of 2-Bromo-3,3-dimethylbutanamide, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of any fugitive emissions.

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all procedures involving this compound.

-

Training: All personnel must be trained on the specific hazards and safe handling procedures for 2-Bromo-3,3-dimethylbutanamide before being permitted to work with it.

-

Designated Areas: Designate specific areas within the laboratory for the storage and handling of this compound to prevent cross-contamination.

Personal Protective Equipment (PPE):

The last line of defense against exposure is appropriate PPE. The following are mandatory when handling 2-Bromo-3,3-dimethylbutanamide:

-

Eye and Face Protection: Wear chemical safety goggles with side shields or a full-face shield.[2]

-

Skin Protection:

-

Gloves: Use chemically resistant gloves (e.g., nitrile) and inspect them for any signs of degradation or perforation before use. Change gloves frequently and immediately if contaminated.

-

Lab Coat: A flame-retardant lab coat should be worn at all times.

-

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood (not recommended), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

Section 3: Safe Handling and Storage Protocols

The reactivity of alpha-bromo amides is a key consideration for their safe handling and storage. These compounds can react with nucleophiles and bases, which dictates the necessary precautions.[3][4][5]

Handling Procedures:

-

Preparation: Before starting work, ensure all necessary safety equipment is readily available, including the SDS, appropriate PPE, and spill cleanup materials.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a disposable weighing boat to minimize contamination of balances.

-

Reaction Setup: When setting up reactions, ensure all glassware is clean, dry, and free of any residual chemicals that could react with the compound.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6] Do not eat, drink, or smoke in the laboratory.[6]

Storage Requirements:

-

Container: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[6][7] Contact with these substances could lead to vigorous reactions.

-

Segregation: Store separately from incompatible materials to prevent accidental mixing.

Section 4: Emergency Procedures

Prompt and correct response to an emergency is critical to minimizing harm.

Caption: A generalized workflow for responding to emergencies involving 2-Bromo-3,3-dimethylbutanamide.

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air.[7][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9]

-

Ingestion: If swallowed, rinse mouth with water.[8] Do NOT induce vomiting.[7][8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][7]

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen bromide may be generated.[6][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel from the area.[8][9] Wear appropriate PPE, including respiratory protection.[2] Ensure adequate ventilation.

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[8][10]

-

Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9][10]

Section 5: Waste Disposal

As a halogenated organic compound, 2-Bromo-3,3-dimethylbutanamide requires special disposal procedures to protect the environment.[11][12]

Disposal Protocol:

-

Waste Collection: All waste containing 2-Bromo-3,3-dimethylbutanamide, including contaminated consumables (e.g., gloves, weighing boats), should be collected in a designated, labeled, and sealed hazardous waste container.[13]

-

Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.[12][13]

-

Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.[14]

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Do not pour down the drain.[12]

-

Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound. A thorough rinse with a suitable organic solvent (e.g., acetone, ethanol), collected as hazardous waste, followed by washing with soap and water is recommended.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3015203, 2-Bromo-3,3-dimethylbutanamide. Retrieved from [Link]

-

Auckland Microfab (2012). Cleanroom Waste Disposal Protocol. Retrieved from [Link]

-

U.S. Environmental Protection Agency (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

-

Science Ready (n.d.). Safe Handling & Disposal of Organic Substances. Retrieved from [Link]

-

Temple University Environmental Health & Radiation Safety (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

-

Braun Research Group, University of Illinois Urbana-Champaign (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 95312, 2-Bromo-3,3-dimethyl-N-phenylbutanamide. Retrieved from [Link]

-

Naumann, B. D., et al. (2020). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Regulatory Toxicology and Pharmacology, 118, 104787. Retrieved from [Link]

-

Powers, D. C., & Baran, P. S. (2019). Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles. Journal of the American Chemical Society, 141(47), 18706–18711. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 344884, 2-Bromo-3-methylbutanamide. Retrieved from [Link]

-

Wang, Y., et al. (2019). A Review of Environmental Occurrence, Fate, and Toxicity of Novel Brominated Flame Retardants. Environmental Science & Technology, 53(23), 13473–13491. Retrieved from [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 129090657, (3S)-3-bromo-2-fluoro-N,2-dimethylbutanamide. Retrieved from [Link]

-

LibreTexts Chemistry (2022). 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2. Retrieved from [Link]

-

Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. Considerations for setting occupational exposure limits for novel pharmaceutical modalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Unified Approach to the Chemoselective α-Functionalization of Amides with Heteroatom Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fishersci.ca [fishersci.ca]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Auckland Microfab [microfab.auckland.ac.nz]

- 12. scienceready.com.au [scienceready.com.au]

- 13. campusoperations.temple.edu [campusoperations.temple.edu]

- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]

Navigating the Solubility Landscape of 2-Bromo-3,3-dimethylbutanamide: A Technical Guide for Researchers

Abstract

Introduction: Understanding 2-Bromo-3,3-dimethylbutanamide

2-Bromo-3,3-dimethylbutanamide is a halogenated amide of interest in organic synthesis and medicinal chemistry. Its structure, featuring a polar amide group, a bulky tert-butyl group, and a bromine atom, presents a unique combination of hydrophilic and lipophilic characteristics that dictate its solubility behavior. The amide functional group is capable of acting as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar solvents.[1][2] However, the presence of the nonpolar tert-butyl group introduces significant steric hindrance and lipophilicity, which can modulate its solubility in various organic media.

A thorough understanding of the solubility of 2-Bromo-3,3-dimethylbutanamide is critical for a variety of applications, including:

-

Reaction Chemistry: Selecting an appropriate solvent is paramount for achieving optimal reaction kinetics and yield.

-

Purification: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the compound and its impurities.

-

Formulation: In drug development, solubility is a key determinant of a compound's bioavailability and the choice of delivery vehicle.

This guide will delve into the theoretical underpinnings of this compound's solubility and provide practical methodologies for its empirical determination.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. The key physicochemical properties of 2-Bromo-3,3-dimethylbutanamide, as computed by PubChem, are summarized in Table 1.[4]

Table 1: Physicochemical Properties of 2-Bromo-3,3-dimethylbutanamide [4]

| Property | Value | Implication for Solubility |

| Molecular Weight | 194.07 g/mol | Higher molecular weight can decrease solubility. |

| XLogP3 | 1.7 | Indicates a degree of lipophilicity, suggesting solubility in nonpolar solvents. |

| Hydrogen Bond Donor Count | 1 | The N-H bond of the amide can donate a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 1 | The carbonyl oxygen of the amide can accept a hydrogen bond. |

| Polar Surface Area | 43.1 Ų | A moderate polar surface area suggests potential for interaction with polar solvents. |

Analysis of Intermolecular Forces

The solubility of 2-Bromo-3,3-dimethylbutanamide in a given solvent is a result of the interplay of the following intermolecular forces:

-

Hydrogen Bonding: The primary amide group allows the molecule to participate in hydrogen bonding as both a donor and an acceptor.[1][2] This is a strong indicator of solubility in protic solvents like alcohols.

-

Dipole-Dipole Interactions: The polar C=O and C-Br bonds create a molecular dipole, enabling interactions with other polar molecules.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar tert-butyl group and the overall molecular size contribute to these weaker forces, which are the primary mode of interaction in nonpolar solvents.

The bulky tert-butyl group can sterically hinder the amide's ability to form hydrogen bonds, potentially limiting its solubility in highly structured solvents like water, but favoring solubility in less polar organic solvents where van der Waals interactions are more significant.

Qualitative Solubility Predictions in Different Solvent Classes

Based on the molecular structure and the principles of intermolecular forces, we can make the following qualitative predictions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Good to Moderate Solubility Expected. The ability of these solvents to engage in hydrogen bonding with the amide group should facilitate dissolution. However, the nonpolar alkyl chain of the alcohols and the tert-butyl group of the solute will also play a role.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good to Moderate Solubility Expected. These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the N-H of the amide. Their ability to disrupt the solute-solute interactions without the steric constraints of a highly ordered hydrogen-bonding network can be advantageous.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low to Moderate Solubility Expected. The large, nonpolar tert-butyl group will favor interaction with nonpolar solvents through van der Waals forces. However, the polar amide group will be disfavored in these environments, likely limiting overall solubility. Diethyl ether, with its ability to act as a hydrogen bond acceptor, may show slightly better solvation than hydrocarbons like hexane.

The interplay of these factors is visually summarized in the following diagram:

Caption: Factors influencing the solubility of 2-Bromo-3,3-dimethylbutanamide.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative data, an experimental approach is necessary to determine the precise solubility of 2-Bromo-3,3-dimethylbutanamide in specific organic solvents. The following gravimetric method is a reliable and accurate procedure.[5]

Materials and Equipment

-

2-Bromo-3,3-dimethylbutanamide (solute)

-

Selected organic solvents

-

Analytical balance (readable to 0.1 mg)

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Temperature probe

-

Glass vials with screw caps

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes

-

Drying oven

-

Desiccator

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility:

Caption: Workflow for the gravimetric determination of solubility.

Detailed Procedure

-

Preparation: To a series of glass vials, add a known volume (e.g., 5.0 mL) of the desired organic solvent. Add an excess amount of 2-Bromo-3,3-dimethylbutanamide to each vial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a thermostatic shaker or on a magnetic stirrer at a constant, controlled temperature. Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: Cease agitation and allow the vials to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle, leaving a clear saturated supernatant.

-

Sampling: Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a syringe fitted with a solvent-compatible filter. This is crucial to prevent any undissolved solid from being transferred.

-

Gravimetric Analysis:

-

Dispense the filtered sample into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent in a fume hood. Gentle heating may be applied, but the temperature should be kept well below the boiling point of the solvent and the melting/decomposition point of the solute.

-

Once the solvent is removed, place the dish in a drying oven at a moderate temperature (e.g., 40-50 °C) until a constant mass is achieved.

-

Cool the dish in a desiccator before each weighing.[5]

-

-

Calculation: The solubility (S) can be calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + solute) - (Mass of dish)] / (Volume of sample taken) * 100

-

Reproducibility: It is essential to perform this procedure in triplicate to ensure the accuracy and reproducibility of the results.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 2: Experimentally Determined Solubility of 2-Bromo-3,3-dimethylbutanamide at [Specify Temperature]

| Solvent | Solvent Class | Solubility ( g/100 mL) | Standard Deviation |

| e.g., Methanol | Polar Protic | [Experimental Value] | [+/- Value] |

| e.g., Acetone | Polar Aprotic | [Experimental Value] | [+/- Value] |

| e.g., Toluene | Nonpolar | [Experimental Value] | [+/- Value] |

| e.g., Hexane | Nonpolar | [Experimental Value] | [+/- Value] |

The results from these experiments will provide valuable insights into the solubility profile of 2-Bromo-3,3-dimethylbutanamide and can be used to validate the theoretical predictions.

Conclusion

While specific published solubility data for 2-Bromo-3,3-dimethylbutanamide is scarce, a thorough understanding of its molecular structure and the principles of intermolecular forces allows for robust qualitative predictions of its behavior in various organic solvents. The compound is expected to exhibit moderate to good solubility in polar protic and polar aprotic solvents, and low to moderate solubility in nonpolar solvents. For applications requiring precise concentration data, the detailed gravimetric protocol provided in this guide offers a reliable method for generating this critical information. This combined theoretical and practical approach empowers researchers to make informed decisions regarding solvent selection, ultimately leading to more efficient and successful experimental outcomes.

References

-

Chemistry Stack Exchange. (2020). Solubility of Amides. [Link]

-

Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions. [Link]

-

PubChem. (n.d.). 2-Bromo-3,3-dimethylbutanamide. [Link]

-

PubChem. (n.d.). 2-Bromo-3,3-dimethylbutanoic Acid. [Link]

-

PubChem. (n.d.). 2-Bromo-3,3-dimethylbutanal. [Link]

- Ruelle, P., & Kesselring, U. W. (1994). Solubility predictions for solid nitriles and tertiary amides based on the mobile order theory. Pharmaceutical Research, 11(2), 201–205.

-

ACS Publications. (n.d.). SOLUBILITIES OF SOME NORMAL ALIPHATIC AMIDES, ANILIDES, AND N,N-DIPHENYLAMIDES. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

Organic Syntheses. (n.d.). 1-bromo-3-methyl-2-butanone. [Link]

- Clark, J. H., et al. (2018). Optimization of Amidation Reactions Using Predictive Tools for the Replacement of Regulated Solvents with Safer Biobased Alternatives. ACS Sustainable Chemistry & Engineering, 6(3), 3438–3445.

- Google Patents. (n.d.). CN110885284A - Synthesis method of 2-bromomalondialdehyde.

-

ResearchGate. (n.d.). Measurement and correlation of solubility of pronamide in five organic solvents at (278.15 to 323.15) K. [Link]

-

ResearchGate. (n.d.). Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. [Link]

Sources

The Strategic Utility of 2-Bromo-3,3-dimethylbutanamide: An In-depth Technical Guide for Organic Synthesis

Introduction: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, halogenated carbonyl compounds have emerged as exceptionally versatile intermediates, prized for their predictable reactivity and amenability to a wide array of chemical transformations. This guide focuses on a particularly valuable yet often overlooked reagent: 2-Bromo-3,3-dimethylbutanamide . The presence of a sterically demanding tert-butyl group adjacent to a reactive α-bromo amide functionality imparts unique stereoelectronic properties, making it an ideal precursor for the synthesis of sterically hindered and conformationally constrained motifs, which are of significant interest in medicinal chemistry and materials science. This document will provide a comprehensive overview of its synthesis, key reactions, and applications, with a focus on practical, field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

Table 1: Physicochemical Properties of 2-Bromo-3,3-dimethylbutanamide [1]

| Property | Value |

| IUPAC Name | 2-bromo-3,3-dimethylbutanamide |

| CAS Number | 25117-56-0 |

| Molecular Formula | C₆H₁₂BrNO |

| Molecular Weight | 194.07 g/mol |

| Appearance | Solid (predicted) |

| XLogP3 | 1.7 |

Safety Profile: 2-Bromo-3,3-dimethylbutanamide is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 2-Bromo-3,3-dimethylbutanamide: A Step-by-Step Approach

The synthesis of 2-bromo-3,3-dimethylbutanamide is a multi-step process that begins with the commercially available 3,3-dimethylbutanoic acid. The overall synthetic strategy involves the α-bromination of the carboxylic acid via the Hell-Volhard-Zelinsky reaction, followed by amidation.

Workflow for the Synthesis of 2-Bromo-3,3-dimethylbutanamide

Caption: Synthetic pathway to 2-Bromo-3,3-dimethylbutanamide.

Experimental Protocols

One established method for the synthesis of 3,3-dimethylbutanoic acid is the Wolff-Kishner reduction of 2-oxo-3,3-dimethylbutanoic acid.[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-oxo-3,3-dimethylbutanoic acid (1.0 eq), hydrazine hydrate (1.1 eq), and a high-boiling solvent such as triethylene glycol.

-

Hydrazone Formation: Heat the mixture to reflux for 2 hours to form the corresponding hydrazone.

-

Reduction: Add a strong base, such as potassium hydroxide (3.0 eq), to the reaction mixture and continue to heat. The temperature will rise as excess hydrazine hydrate and water are distilled off, and nitrogen gas will evolve.

-

Workup: After the gas evolution ceases and the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature. Acidify the mixture with concentrated hydrochloric acid to a pH of 2.

-

Extraction and Purification: Extract the aqueous phase with a suitable organic solvent (e.g., toluene or diethyl ether). Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude 3,3-dimethylbutanoic acid can be purified by fractional distillation.[2]

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination of carboxylic acids.[3][4][5][6][7]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap for HBr, place 3,3-dimethylbutanoic acid (1.0 eq) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 eq).

-

Bromine Addition: Slowly add bromine (1.1 eq) to the reaction mixture from the dropping funnel. The reaction is often exothermic and should be cooled in a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to reflux until the evolution of HBr gas subsides. The reaction progress can be monitored by the disappearance of the bromine color.

-

Workup: Cool the reaction mixture to room temperature. The initial product is the α-bromo acyl bromide. For conversion to the carboxylic acid, carefully add water to the reaction mixture to hydrolyze the acyl bromide.

-

Purification: The resulting 2-bromo-3,3-dimethylbutanoic acid can be purified by distillation under reduced pressure.

The final step involves the conversion of the α-bromo acid to the corresponding amide. This can be achieved using various amidation protocols.

-

Reaction Setup: Dissolve 2-bromo-3,3-dimethylbutanoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: To this solution, add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an additive like 1-hydroxybenzotriazole (HOBt, 1.2 eq) to suppress side reactions.[8]

-

Amine Addition: Add a solution of ammonia or a primary/secondary amine (1.1 eq) to the reaction mixture. If ammonia is used, a solution of ammonia in a suitable solvent or bubbling ammonia gas through the reaction mixture can be employed.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 2-bromo-3,3-dimethylbutanamide can be purified by flash column chromatography or recrystallization.

Applications in Organic Synthesis: A Gateway to Sterically Demanding Structures

The synthetic utility of 2-bromo-3,3-dimethylbutanamide lies in its ability to serve as a precursor to a variety of valuable building blocks, particularly those incorporating the sterically hindered tert-butylglycine (Tbg) motif.

Nucleophilic Substitution Reactions: The Cornerstone of Versatility

The α-bromo position of 2-bromo-3,3-dimethylbutanamide is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.

Table 2: Representative Nucleophilic Substitution Reactions

| Nucleophile | Product | Key Transformation |

| Sodium Azide (NaN₃) | 2-Azido-3,3-dimethylbutanamide | Azide Introduction |

| Amines (RNH₂) | 2-Amino-3,3-dimethylbutanamide derivatives | Amination |

| Thiolates (RSNa) | 2-Thio-3,3-dimethylbutanamide derivatives | Thiolation |

| Cyanide (NaCN) | 2-Cyano-3,3-dimethylbutanamide | Cyanation |

Synthesis of Conformationally Constrained Amino Acids: The Case of tert-Leucine

A prime application of 2-bromo-3,3-dimethylbutanamide is in the synthesis of non-proteinogenic amino acids, such as tert-leucine (tert-butylglycine). These constrained amino acids are of great interest in drug discovery as they can induce specific secondary structures in peptides, enhancing their biological activity and metabolic stability.

The synthesis of tert-leucine amide can be achieved through a two-step sequence involving a nucleophilic substitution with azide followed by reduction.

Caption: Synthesis of tert-Leucine Amide from 2-Bromo-3,3-dimethylbutanamide.

-

Azide Formation: In a round-bottom flask, dissolve 2-bromo-3,3-dimethylbutanamide (1.0 eq) in a polar aprotic solvent like DMF. Add sodium azide (1.2 eq) and stir the mixture at room temperature for 24 hours.[4] The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water, and the product, 2-azido-3,3-dimethylbutanamide, is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated.

-

Reduction of the Azide: The crude 2-azido-3,3-dimethylbutanamide is then dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to reduction. This can be achieved through catalytic hydrogenation (H₂, Pd/C) or with a reducing agent like lithium aluminum hydride (LiAlH₄).[5] The reduction of the azide group yields the primary amine, 2-amino-3,3-dimethylbutanamide.

-

Purification: The final product can be purified by column chromatography or recrystallization to yield the desired tert-leucine amide.

Asymmetric Synthesis and Chiral Auxiliaries

The amino amide derivative, 2-amino-3,3-dimethylbutanamide, obtained from 2-bromo-3,3-dimethylbutanamide, holds potential as a chiral auxiliary in asymmetric synthesis.[2][9][10] Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The bulky tert-butyl group can provide a high degree of facial selectivity in reactions such as alkylations or aldol additions. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.

Conclusion: A Building Block with Untapped Potential